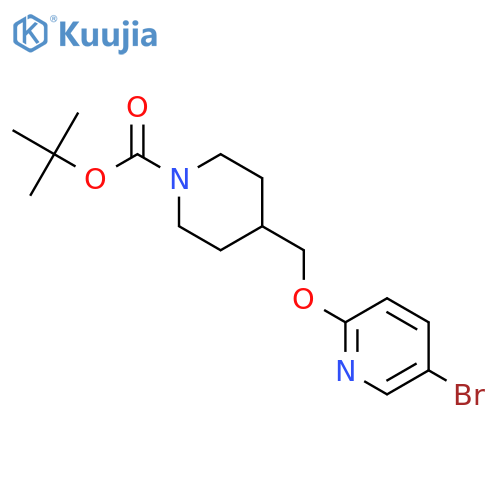

Cas no 1010114-48-3 (tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

- tert-butyl 4-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate

- 4-(5-BroMo-pyridin-2-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester

- 1-Piperidinecarboxylic acid, 4-[[(5-bromo-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester

- SCHEMBL387056

- 1,1-dimethylethyl 4-{[(5-bromo-2-pyridinyl)oxy]methyl}-1-piperidinecarboxylate

- tert-Butyl4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

- tert-Butyl 4-{[(5-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate

- LZVROYQTBUNAMM-UHFFFAOYSA-N

- 1010114-48-3

- ALBB-033892

- DB-218404

- A1-06558

- t-butyl 4-((5-bromopyridine-2-yloxy)methyl)piperidin-1-carboxylate

- AKOS021982216

- 4-(5-Bromo-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- tert-Butyl 4-(((5-broMopyridin-2-yl)oxy)Methyl)piperidine-1-carboxylate

-

- MDL: MFCD11877792

- インチ: InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11H2,1-3H3

- InChIKey: LZVROYQTBUNAMM-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 370.08921g/mol

- どういたいしつりょう: 370.08921g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0988055-5g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 5g |

$1600 | 2024-08-02 | |

| Alichem | A029194197-1g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 1g |

$535.50 | 2023-09-04 | |

| Chemenu | CM174230-1g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 1g |

$536 | 2023-02-03 | |

| Chemenu | CM174230-1g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 1g |

$609 | 2021-08-05 | |

| A2B Chem LLC | AA04375-1g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 1g |

$648.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0988055-5g |

tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 5g |

$1600 | 2025-02-26 | |

| eNovation Chemicals LLC | Y0988055-5g |

tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 5g |

$1600 | 2025-02-27 | |

| Matrix Scientific | 179856-5g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, 95% |

1010114-48-3 | 95% | 5g |

$1733.00 | 2023-09-07 | |

| A2B Chem LLC | AA04375-500mg |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 500mg |

$578.00 | 2024-04-20 | |

| A2B Chem LLC | AA04375-5g |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate |

1010114-48-3 | 95% | 5g |

$1342.00 | 2024-04-20 |

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1010114-48-3)

Tert-Butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, a compound with the CAS number 1010114-48-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a tert-butyl group, a 5-bromopyridin-2-yl moiety, and a piperidine ring, makes it a versatile building block for synthesizing novel bioactive molecules.

The compound's structure is particularly intriguing due to the integration of several pharmacophores that are known to enhance binding affinity and selectivity in biological targets. The tert-butyl group, for instance, often serves as a steric anchor, improving the compound's solubility and stability in various solvents. Meanwhile, the 5-bromopyridin-2-yl substituent introduces a bromine atom that can participate in further chemical modifications, such as cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules.

The piperidine ring is another critical component of this compound, known for its ability to mimic the piperazine scaffold found in many bioactive drugs. Piperidine derivatives are frequently used in medicinal chemistry due to their favorable pharmacokinetic properties and their role as key pharmacophores in various therapeutic agents. The combination of these elements in Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate suggests a high potential for developing novel therapeutic interventions.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). These interactions play a crucial role in numerous biological processes and are often implicated in diseases such as cancer and inflammation. The unique structure of Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate makes it an attractive candidate for designing PPI inhibitors. The compound's ability to modulate these interactions could lead to the discovery of new drugs that address unmet medical needs.

The bromine atom in the 5-bromopyridin-2-yl moiety provides an excellent handle for further chemical manipulation, allowing researchers to attach various pharmacophores or linker groups through transition-metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in drug discovery to construct complex molecular architectures with high precision and yield. The tert-butyl group's steric bulk can also be leveraged to optimize binding interactions by introducing conformational constraints that enhance receptor affinity.

The piperidine ring's role as a scaffold is further highlighted by its presence in numerous FDA-approved drugs, which underscores its importance in medicinal chemistry. For example, compounds like azapropazone and felodipine utilize piperidine derivatives to achieve their therapeutic effects. By incorporating this motif into Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, researchers can harness its known pharmacological properties while exploring new applications.

Recent studies have demonstrated the potential of piperidine-based compounds as modulators of kinases and other enzymes involved in signal transduction pathways. These pathways are critical for regulating cellular processes such as growth, differentiation, and apoptosis. The ability of Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate to interact with these targets could lead to the development of novel therapeutics for conditions like cancer and neurodegenerative diseases.

The synthesis of Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. Key steps include the formation of the piperidine ring through nucleophilic substitution or cyclization reactions, followed by functionalization at the 4-position with the desired substituents. The introduction of the bromine atom at the 5-position of the pyridine ring typically involves halogenation reactions under controlled conditions.

The compound's stability under various conditions is another important consideration in its development as a pharmaceutical intermediate. Factors such as pH, temperature, and solvent choice can significantly impact its reactivity and shelf life. Researchers must carefully evaluate these parameters to ensure that Tert-butyl 4-(((5-Bromopyridin-2-yloxy)methyl)piperidine-1-carboxylate remains stable during storage and transportation.

In conclusion, Tert-butyl 4-(((5-Bromopyridin-2-yloxy)methyl)piperidine)-1-carboxylate (CAS No. 1010114483) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel bioactive molecules targeting various disease-related pathways. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

1010114-48-3 (tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate) 関連製品

- 206274-21-7(1-Boc-4(Pyridin-3-Ylmethyl)-AminoPiperidine)

- 308386-35-8(tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate)

- 206274-24-0(1-N-Boc-4-(4-pyridylmethylamino)piperidine)

- 287952-66-3(1-Piperidinecarboxylicacid, 4-[4-(trifluoromethoxy)phenoxy]-,1,1-dimethylethyl ester)

- 89520-98-9(Carbamic acid, [2-[4-(2-pyridinyloxy)phenoxy]ethyl]-, hexyl ester)

- 89520-93-4(Carbamic acid, [2-[4-(2-pyridinyloxy)phenoxy]ethyl]-, propyl ester)

- 412293-91-5(Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate)

- 441330-00-3(Carbamic acid, [1-(4-pyridinyl)-4-piperidinyl]-,1,1-dimethylethyl ester (9CI))

- 138227-63-1(Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate)

- 271577-10-7(1-Piperidinecarboxylicacid, 4-[2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester)